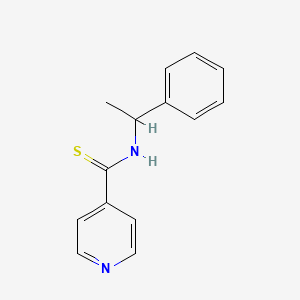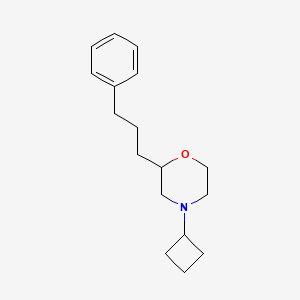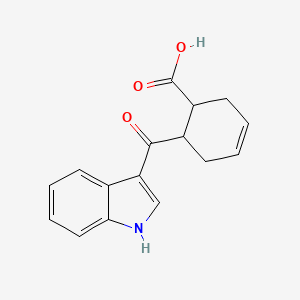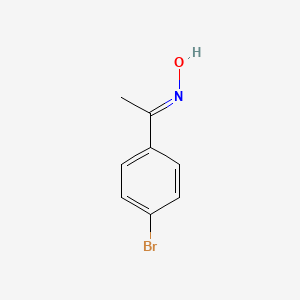
N-(1-phenylethyl)-4-pyridinecarbothioamide
Vue d'ensemble
Description
N-(1-phenylethyl)-4-pyridinecarbothioamide, also known as SR-8993, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thioamides and is a potent and selective inhibitor of the neuronal voltage-gated sodium channel Nav1.7.
Mécanisme D'action
N-(1-phenylethyl)-4-pyridinecarbothioamide acts as a voltage-gated sodium channel blocker, specifically targeting Nav1.7. By inhibiting this channel, this compound reduces the influx of sodium ions into neurons, which in turn reduces the transmission of pain signals. The selectivity of this compound for Nav1.7 is important, as other sodium channels play important roles in normal physiological processes, and inhibiting them could lead to unwanted side effects.
Biochemical and Physiological Effects:
In addition to its potential as a pain medication, this compound has been shown to have other effects on the body. It has been found to reduce the excitability of neurons in the central nervous system, which could have implications for the treatment of neurological disorders such as epilepsy. This compound has also been found to inhibit the growth of cancer cells in vitro, although more research is needed to determine its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-phenylethyl)-4-pyridinecarbothioamide is its high selectivity for Nav1.7. This makes it a useful tool for studying the role of this channel in pain and other physiological processes. However, one limitation of this compound is its relatively low potency compared to other Nav1.7 inhibitors. This means that higher concentrations of the compound may be needed to achieve the desired effects, which could lead to unwanted side effects.
Orientations Futures
There are several potential future directions for research on N-(1-phenylethyl)-4-pyridinecarbothioamide. One area of interest is the development of more potent Nav1.7 inhibitors based on the structure of this compound. Another area of research is the exploration of the compound's potential as a treatment for neurological disorders such as epilepsy. Finally, more research is needed to determine the potential of this compound as an anticancer agent, and to understand the mechanisms by which it inhibits cancer cell growth.
Applications De Recherche Scientifique
N-(1-phenylethyl)-4-pyridinecarbothioamide has been shown to be a promising compound for the treatment of pain. Nav1.7 is a sodium channel that plays a crucial role in the transmission of pain signals from peripheral nerves to the central nervous system. Inhibiting this channel has been shown to reduce pain sensation in animal models. This compound has been found to be a highly selective inhibitor of Nav1.7, making it a potential candidate for the development of new pain medications.
Propriétés
IUPAC Name |
N-(1-phenylethyl)pyridine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c1-11(12-5-3-2-4-6-12)16-14(17)13-7-9-15-10-8-13/h2-11H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKFABXFQLPNKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(4-chloro-2-methylphenyl)-3-isobutyl-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B3819186.png)
![N-biphenyl-4-yl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3819194.png)
![2-{1-[(5-isobutylisoxazol-3-yl)carbonyl]pyrrolidin-2-yl}pyridine](/img/structure/B3819199.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B3819207.png)
![2-(4-fluoro-3-methoxyphenyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B3819208.png)
![{[5-(1H-indol-3-ylmethyl)-4-pyridin-3-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3819213.png)
![1-{1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]piperidin-4-yl}propan-1-ol](/img/structure/B3819215.png)

![1-(2-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B3819226.png)
![2-[4-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3819239.png)
![4-nitropentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene](/img/structure/B3819252.png)

![{2-methyl-1-[2-(6-methyl-3-pyridinyl)ethyl]-1H-indol-3-yl}acetonitrile](/img/structure/B3819266.png)
